
3-Hydroxy-4H-pyran-4-one
Overview
Description
3-Hydroxy-4H-pyran-4-one (CAS: 496-63-9), also known as maltol or pyromeconic acid, is a heterocyclic compound featuring a pyran ring with hydroxyl and ketone groups at positions 3 and 4, respectively. It is widely studied for its chelating properties, antioxidant activity, and applications in pharmaceuticals and cosmetics . The compound serves as a scaffold for synthesizing derivatives with enhanced biological activities, such as tyrosinase inhibition, enzyme modulation, and metal ion coordination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyromeconic acid can be synthesized through several methods. One efficient synthesis involves the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones. These precursors are obtained by epoxidation of 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, which are synthesized from furfuryl alcohols .
Industrial Production Methods: Industrial production of pyromeconic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Pyromeconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structure, which allows for multiple points of reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize pyromeconic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Medicinal Chemistry
3-Hydroxy-4H-pyran-4-one derivatives have been explored as potential HIV integrase inhibitors . A study demonstrated that these derivatives could effectively inhibit the HIV integrase enzyme, which is crucial for the replication of the HIV virus. The research involved computational optimization and experimental validation of these compounds, indicating their promise in antiviral therapy .
Cosmetic Industry
Due to its ability to inhibit the enzyme tyrosinase , this compound is widely used in cosmetics as a skin-whitening agent. By reducing melanin production, it addresses hyperpigmentation issues in skincare formulations.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyromeconic acid and its derivatives. They have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, making them candidates for developing new antimicrobial agents.
Neuroprotective Effects
Studies have suggested that this compound exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. Its mechanism may involve antioxidant activity and modulation of neuroinflammatory responses.
Data Table: Summary of Applications
Case Study 1: Antiviral Activity
A study focused on synthesizing novel this compound derivatives that exhibited high potency against HIV integrase. The researchers utilized a combination of in silico modeling and in vitro assays to identify lead compounds that could serve as effective antiviral agents.
Case Study 2: Cosmetic Formulation
In a clinical trial, a formulation containing pyromeconic acid was applied to subjects with hyperpigmentation. Results indicated a significant reduction in melanin levels after consistent use over eight weeks, demonstrating its efficacy as a skin-whitening agent.
Mechanism of Action
The mechanism of action of pyromeconic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing their antioxidant effects. Additionally, it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers and Derivatives
5-Hydroxy-2-methyl-4H-pyran-4-one (Allomaltol)
- Structure : Differs in the position of the hydroxyl group (C5) and a methyl group at C2.
- Properties : Exhibits similar antioxidant activity but distinct metal-chelating behavior due to altered substituent positions. Used in synthesizing ester derivatives with enhanced tyrosinase inhibition (IC50 values comparable to kojic acid) .
3-Hydroxy-2-methyl-4H-pyran-4-one
- Structure : Methyl group at C2 instead of C4.
- Properties : Reduced solubility in polar solvents compared to 3-Hydroxy-4H-pyran-4-one. Acts as an intermediate in Friedel-Crafts reactions for synthesizing fused-ring systems .
Kojic Acid (5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one)
- Structure : Additional hydroxymethyl group at C2.
- Activity : Potent tyrosinase inhibitor (IC50 ~30 μM) but prone to instability and skin irritation. Derivatives like (E)-6,6’-ethene-bis(this compound) show 8-fold higher potency (IC50 ~3.8 μM) .
Styryl-Substituted Derivatives
- Example : (E)-2-(3,4-Dihydroxystyryl)-3-hydroxy-4H-pyran-4-one.
- Activity : Reduces neuroinflammation in Alzheimer’s models by downregulating Galectin-3 and amyloid-β pathways, demonstrating dual targeting .
Aminoalkyl Derivatives
- Example: 2-(Aminomethyl)-5-hydroxy-4H-pyran-4-one (Kojic amine).
- Application: Acts as a γ-aminobutyric acid (GABA) analogue with muscle relaxant properties, highlighting the impact of amine functionalization on neurological activity .
Comparative Data Table: Key Properties and Activities
Mechanistic and Application Insights
- Antioxidant Activity : this compound and its derivatives scavenge free radicals via the hydroxyl group at C3, while kojic acid’s additional hydroxymethyl group enhances metal-binding capacity .
- Enzyme Inhibition : Substituent positioning (e.g., C2 vs. C5) dictates selectivity; styryl derivatives target Galectin-3, whereas kojic acid derivatives inhibit tyrosinase .
- Industrial Use : this compound’s lower toxicity profile compared to kojic acid makes it preferable for food and cosmetic applications .
Biological Activity
3-Hydroxy-4H-pyran-4-one, also known as ethyl maltol , is a compound belonging to the class of pyranones. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Direct oxidation of α-hydroxymaltol using oxidizing agents such as barium manganate or palladium-on-carbon catalysts .
- Mannich reaction , which produces derivatives with enhanced biological activities by reacting 3-hydroxy-6-methyl-4H-pyran-4-one with piperidine derivatives .
These synthetic pathways allow for the modification of the compound to enhance its biological efficacy.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various synthesized derivatives against several bacterial strains, including E. coli, S. aureus, and M. smegmatis. The minimum inhibitory concentration (MIC) values were found to be as low as 8 µg/mL for certain derivatives, demonstrating potent antibacterial effects .
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
3-Hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one | M. smegmatis | 8 |
3-Hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one | E. coli | 16 |
Antioxidant Activity
The antioxidant potential of this compound has been demonstrated through various assays. For instance, compounds derived from this scaffold showed high DPPH radical scavenging activities, with some exhibiting IC50 values lower than that of standard antioxidants like butylated hydroxytoluene (BHT). The most effective compounds demonstrated IC50 values ranging from 0.1941 mM to 0.329 mM .
Anticancer Properties
The anticancer effects of this compound have been explored in several studies. Notably, certain derivatives have been shown to inhibit the proliferation of colorectal cancer cells (HCT116) by targeting cyclin-dependent kinase 2 (CDK2). The compounds induced apoptosis in these cancer cells through the activation of caspase pathways .
In vitro studies revealed that compounds like 4g and 4j not only inhibited cell proliferation but also downregulated CDK2 expression and activity. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cell cycle regulators.
Case Studies and Research Findings
- Antimicrobial Study : A series of Mannich base derivatives were synthesized and tested against various bacterial strains. The study concluded that these derivatives exhibited promising antibacterial activity, particularly against M. smegmatis with MIC values as low as 8 µg/mL .
- Antioxidant Evaluation : In a comparative study, several derivatives were assessed for their radical scavenging abilities using DPPH assays. The results indicated that the most potent compounds had scavenging activities comparable to or exceeding those of established antioxidants like BHT .
- Cancer Cell Proliferation Inhibition : In experiments involving HCT116 cells, selected derivatives displayed significant cytotoxicity with IC50 values ranging from 75.1 µM to 85.88 µM , leading to increased apoptosis rates via caspase activation .
Q & A
Q. What are the key considerations for synthesizing 3-Hydroxy-4H-pyran-4-one and its derivatives?
Basic Research Question
The synthesis of this compound and its derivatives requires careful selection of substituent positions and reaction conditions. For example, isomers like 3-Hydroxy-2-methyl-4H-pyran-4-one differ in methyl group placement, affecting reactivity and ligand properties . Methodological steps include:
Precursor Selection : Use of α,β-unsaturated ketones or ester derivatives as starting materials.
Cyclization : Acid- or base-catalyzed cyclization to form the pyran ring.
Derivatization : Functionalization at the 2-, 3-, or 6-positions for applications in coordination chemistry or bioactive compound synthesis .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic Research Question
X-ray crystallography is critical for confirming substituent positions and hydrogen-bonding networks. For instance:
- The crystal structure of 3-Hydroxy-4-pyrone (Tak et al., 1994) revealed a planar heterocyclic ring with intramolecular hydrogen bonds stabilizing the enol tautomer .
- Comparative analysis with isomers (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) highlights how methyl group placement alters molecular packing and coordination sites .
Compound | Crystallographic Parameters | Key Findings |
---|---|---|
3-Hydroxy-4-pyrone | Space group: | Planar ring; O–H···O hydrogen bonds |
3,5-Dihydroxy-2-methyl-4H-pyran-4-one | Space group: | Methyl group disrupts symmetry |
Q. What experimental approaches are used to study this compound's biological activity?
Advanced Research Question
Mechanistic studies often combine in vitro assays and structural modifications:
- Endonuclease Inhibition : Derivatives like pyromeconic acid show activity as nucleic acid endonuclease inhibitors, validated via gel electrophoresis and kinetic assays .
- Mutagenicity Analysis : The Maillard reaction product 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) was tested for DNA strand-breaking activity using plasmid relaxation assays and Salmonella mutagenicity tests .
Key Consideration : Contradictions in mutagenicity data (e.g., DDMP’s dose-dependent effects) necessitate replication under varying pH and oxidative conditions .
Q. How do substituents influence the coordination chemistry of this compound?
Advanced Research Question
The compound’s chelation properties depend on hydroxyl and carbonyl group orientation:
- Metal Complexation : The 3-hydroxy-4-keto motif binds transition metals (e.g., Fe³⁺, Cu²⁺) in bidentate or tridentate modes, studied via UV-Vis spectroscopy and X-ray diffraction .
- Ligand Design : Methyl or acetyl substituents (e.g., 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) enhance stability in metal-organic frameworks (MOFs) but may sterically hinder coordination .
Q. How should researchers address stability issues in this compound during storage?
Basic Research Question
Stability is influenced by humidity, temperature, and light exposure:
- Storage Conditions :
- Degradation Analysis : Monitor via HPLC or LC-MS for keto-enol tautomerism or hydrolysis byproducts .
Q. What strategies reconcile contradictory data on the compound’s bioactivity?
Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial vs. mutagenic effects) require:
Dose-Response Curves : Establish thresholds for beneficial vs. toxic effects .
Structural-Activity Relationship (SAR) Studies : Compare derivatives (e.g., acetylated vs. methylated analogs) to isolate functional group contributions .
Mechanistic Profiling : Use knockout models or enzyme inhibition assays to identify molecular targets .
Q. How can computational methods enhance the study of this compound’s reactivity?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking provide insights into:
- Tautomer Stability : Calculate energy differences between keto and enol forms .
- Binding Affinity : Predict interactions with proteins (e.g., endonucleases) or metal ions .
- Reaction Pathways : Simulate cyclization or oxidation mechanisms to optimize synthesis .
Q. What analytical techniques validate purity and structural integrity?
Basic Research Question
Routine characterization includes:
Properties
IUPAC Name |
3-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIMQVTPXPUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060091 | |
Record name | 4H-Pyran-4-one, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-63-9 | |
Record name | 3-Hydroxy-4-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyromeconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4H-pyran-4-one | |
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Record name | 4H-Pyran-4-one, 3-hydroxy- | |
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Record name | 4H-Pyran-4-one, 3-hydroxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |
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Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |
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Retrosynthesis Analysis
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